3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The nitro group is reduced to an amine using a reducing agent such as tin and hydrochloric acid.
Substitution: The amine group is then substituted with the desired functional groups to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide
- 3-methyl-N-{2,2,2-trichloro-1-(4-methoxy-phenoxy)ethyl}benzamide
- 3-methyl-N-{2,2,2-trichloro-1-p-tolylamino-ethyl}benzamide
Uniqueness
The uniqueness of 3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide lies in its specific arrangement of halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13Cl4F3N2O |
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Molecular Weight |
460.1g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C17H13Cl4F3N2O/c1-9-3-2-4-10(7-9)14(27)26-15(16(19,20)21)25-13-6-5-11(8-12(13)18)17(22,23)24/h2-8,15,25H,1H3,(H,26,27) |
InChI Key |
QQUPLWDOZIRAHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C(F)(F)F)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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